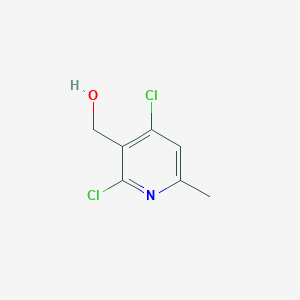

(2,4-Dichloro-6-methylpyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dichloro-6-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRIQTLBJWWQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429405 | |

| Record name | (2,4-dichloro-6-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374800-25-6 | |

| Record name | (2,4-dichloro-6-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,4-Dichloro-6-methylpyridin-3-yl)methanol CAS number lookup

CAS Number: 374800-25-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2,4-Dichloro-6-methylpyridin-3-yl)methanol, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to its reactive chlorine substituents and the presence of a primary alcohol, this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Data Summary

The fundamental chemical properties of this compound are summarized in the table below. While specific experimental spectroscopic data is not widely available in public literature, typical analytical methods would be employed for its characterization.

| Property | Value | Source |

| CAS Number | 374800-25-6 | [1] |

| Molecular Formula | C₇H₇Cl₂NO | N/A |

| Molecular Weight | 192.04 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents (predicted) | N/A |

| ¹H-NMR | Data not publicly available | N/A |

| ¹³C-NMR | Data not publicly available | N/A |

| Mass Spectrometry (MS) | Data not publicly available | N/A |

| Purity | Typically >95% (commercially available) | N/A |

Experimental Protocols

Synthesis of this compound via Reduction of the Corresponding Aldehyde

The most common synthetic route to this compound is the reduction of its corresponding aldehyde, 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[2][3]

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials:

-

2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde (1 equivalent) in methanol. Place the flask in an ice bath and stir the solution.

-

Reduction: Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Applications in Drug Development

While there are no specific drugs in development that explicitly name this compound as a key intermediate, its structural motifs are prevalent in compounds with diverse biological activities. Dichloropyridine derivatives are known to be valuable scaffolds in medicinal chemistry.[4][5]

Potential as a Building Block for Kinase Inhibitors:

Substituted pyridines are core components of many kinase inhibitors.[6][7] The functional groups on this compound allow for further chemical modifications to explore structure-activity relationships (SAR) in the development of novel kinase inhibitors for oncology and other therapeutic areas. The chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, while the hydroxyl group can be used for esterification, etherification, or conversion to a leaving group for further substitution.

Scaffold for Biologically Active Molecules:

The 3,5-dichloropyridine scaffold, a related structure, has been identified in molecules targeting the P2X7 receptor, which is implicated in inflammatory processes.[8] This suggests that derivatives of this compound could be synthesized and screened for a variety of biological targets. The general workflow for such a drug discovery effort is outlined below.

Caption: A general workflow for drug discovery using the target compound.

References

- 1. This compound | 374800-25-6 [amp.chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (2,4-Dichloro-6-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichloro-6-methylpyridin-3-yl)methanol is a halogenated pyridine derivative. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by substituted pyridines. The presence of chlorine atoms and a hydroxymethyl group on the pyridine ring suggests its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, and analytical methodologies related to this compound, serving as a vital resource for researchers in the fields of organic synthesis and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that experimentally determined physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. The data presented here is a combination of information from chemical supplier databases and predicted values.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,4-Dichloro-6-methyl-3-pyridinemethanol | [1][2] |

| CAS Number | 374800-25-6 | [1][2] |

| Molecular Formula | C₇H₇Cl₂NO | [1][2] |

| Molecular Weight | 192.04 g/mol | [1][2] |

| Predicted XlogP | 2.0 | [3] |

| Storage | Store in a dry, sealed place | [2] |

Structure:

Caption: 2D Structure of this compound.

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed scientific literature. However, general synthetic strategies for substituted pyridines can be adapted. A plausible synthetic route could involve the chlorination of a corresponding methyl-pyridin-3-yl)methanol precursor or the reduction of a corresponding 2,4-dichloro-6-methylnicotinic acid or its ester.

A general workflow for a potential synthesis and purification process is outlined below:

Caption: Potential Synthetic and Purification Workflow.

Biological Activity

The direct biological activity of this compound has not been reported in the available literature. However, the broader class of substituted pyridine derivatives is known to exhibit a wide range of pharmacological effects. The structural motifs present in this molecule, namely the dichloropyridine core, are found in various biologically active compounds. Further research, including biological screening and structure-activity relationship (SAR) studies, would be necessary to elucidate the potential therapeutic applications of this specific compound and its derivatives.

Safety and Handling

Specific safety data for this compound is not extensively documented. As with any chlorinated organic compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For inhalation or ingestion, immediate medical attention should be sought.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery and development. While detailed experimental and quantitative data are currently limited in the public domain, this guide provides a foundational summary of its known properties. Researchers interested in utilizing this compound are encouraged to obtain detailed analytical data from commercial suppliers and to employ standard synthetic and safety protocols for halogenated heterocyclic compounds. The exploration of the biological activities of derivatives of this compound represents a promising avenue for future research.

References

(2,4-Dichloro-6-methylpyridin-3-yl)methanol molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of (2,4-Dichloro-6-methylpyridin-3-yl)methanol, including its key identifiers and physicochemical properties. Due to the limited availability of direct experimental data in publicly accessible literature, this guide also details a plausible synthetic route for its preparation, complete with generalized experimental protocols.

Molecular Structure and Identifiers

This compound is a halogenated pyridine derivative. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 6, and a hydroxymethyl group at position 3.

Molecular Structure Visualization:

Caption: 2D Molecular Structure of this compound.

Quantitative Molecular Data:

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂NO | PubChem[1] |

| Molecular Weight | 192.04 g/mol | Synblock[2] |

| CAS Number | 374800-25-6 | Synblock[2] |

| Canonical SMILES | CC1=CC(=C(C(=N1)Cl)CO)Cl | PubChem[1] |

| InChI | InChI=1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3 | PubChem[1] |

| InChIKey | YYRIQTLBJWWQMZ-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 190.99046 Da | PubChem[1] |

| Predicted XLogP3 | 2.0 | PubChem[1] |

Experimental Data

As of the date of this document, publicly available experimental spectroscopic and crystallographic data for this compound is limited. Commercial suppliers may possess data such as NMR, HPLC, and LC-MS for their products[2]. Researchers are advised to consult commercial vendor documentation or perform their own analytical characterization.

Proposed Synthetic Route

A plausible and efficient synthetic route to this compound involves the reduction of a suitable precursor, such as 2,4-dichloro-6-methylnicotinic acid or its corresponding ester.

Synthetic Workflow Diagram:

References

An In-depth Technical Guide to the Synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (2,4-dichloro-6-methylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formylation of 2,4-dichloro-6-methylpyridine via the Vilsmeier-Haack reaction, followed by the selective reduction of the resulting aldehyde to the desired pyridinylmethanol.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Step 1: Vilsmeier-Haack Formylation. 2,4-dichloro-6-methylpyridine is treated with a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the 3-position of the pyridine ring, yielding 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde.

-

Step 2: Aldehyde Reduction. The intermediate aldehyde is subsequently reduced to the corresponding primary alcohol, this compound, using a mild and selective reducing agent such as sodium borohydride (NaBH₄).

The overall synthetic transformation is depicted below:

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] While pyridines are generally electron-deficient, the presence of activating groups or forcing conditions can facilitate this transformation.

Experimental Workflow:

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Detailed Methodology:

-

Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Substrate: Dissolve 2,4-dichloro-6-methylpyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a saturated sodium hydroxide or sodium acetate solution.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | 2,4-dichloro-6-methylpyridine |

| Reagents | DMF, POCl₃ |

| Stoichiometry | 1.0 eq. Substrate, 3.0 eq. DMF, 1.5 eq. POCl₃ |

| Reaction Temperature | 60-80°C |

| Reaction Time | 4-8 hours (TLC monitored) |

| Expected Yield | 60-75% |

Step 2: Synthesis of this compound via Aldehyde Reduction

Sodium borohydride is a mild and selective reducing agent suitable for the conversion of aldehydes and ketones to their corresponding alcohols.[4][5]

Experimental Workflow:

Caption: Experimental workflow for the sodium borohydride reduction.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde (1.0 eq.) in methanol.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0°C to decompose the excess NaBH₄ and any borate esters.

-

Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Stoichiometry | 1.0 eq. Aldehyde, 1.5 eq. NaBH₄ |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 1-3 hours (TLC monitored) |

| Expected Yield | 85-95% |

III. Concluding Remarks

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The Vilsmeier-Haack formylation of the substituted pyridine precursor, followed by a straightforward sodium borohydride reduction, offers a practical route for obtaining this valuable synthetic intermediate. The provided experimental protocols and quantitative data serve as a robust guide for researchers in the fields of organic synthesis and drug discovery. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment, and all reagents should be handled with care according to standard laboratory safety procedures.

References

Determining the Solubility of (2,4-Dichloro-6-methylpyridin-3-yl)methanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the chemical compound (2,4-Dichloro-6-methylpyridin-3-yl)methanol (CAS No. 374800-25-6) in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine its solubility profile. The guide outlines general principles of solubility, a detailed experimental protocol for solubility determination, and a logical workflow to guide the experimental process. This information is intended to empower researchers in drug development and other scientific disciplines to effectively assess the solubility of this and similar compounds.

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₇H₇Cl₂NO and a molecular weight of 192.04 g/mol .[1] Understanding the solubility of this compound in various organic solvents is a critical parameter in a multitude of scientific applications, including synthetic chemistry, purification processes, formulation development, and analytical method development. The "like dissolves like" principle suggests that the polarity of the solvent and the solute are key determinants of solubility.[2] Given the structure of this compound, which contains both polar (hydroxyl and pyridine nitrogen) and non-polar (dichlorinated aromatic ring and methyl group) features, its solubility is expected to vary significantly across different organic solvents.

General Principles of Solubility Assessment

The solubility of a solid compound in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. The process of determining solubility typically involves adding a known amount of the solute to a known amount of the solvent and observing the point at which no more solute dissolves.[3]

Generalized Experimental Protocol for Solubility Determination

The following protocol describes a common and straightforward method for determining the solubility of a compound like this compound in a range of organic solvents.

Objective: To determine the approximate solubility of this compound in selected organic solvents at ambient temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), toluene, dichloromethane, ethyl acetate)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Pipettes and/or burettes

-

Filtration apparatus (e.g., syringe filters)

-

Optional: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantitative analysis

Procedure:

-

Preparation of Solvent Aliquots: Dispense a precise volume (e.g., 1.0 mL) of each selected organic solvent into separate, labeled vials.

-

Initial Solute Addition: Weigh a small, accurately known mass (e.g., 1 mg) of this compound and add it to each vial.

-

Dissolution: Vigorously mix the contents of each vial using a vortex mixer or magnetic stirrer until the solid is completely dissolved.[3] Visual inspection is key at this stage.

-

Incremental Solute Addition: Continue to add small, accurately weighed increments of the solute to each vial, followed by vigorous mixing after each addition.[3]

-

Reaching Saturation: The point of saturation is reached when a small amount of the solid solute remains undissolved even after prolonged mixing.

-

Equilibration: To ensure the solution is truly saturated, the mixture should be agitated at a constant temperature for an extended period (e.g., 24 hours).

-

Separation of Undissolved Solid: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by decantation of the supernatant, or by filtration through a syringe filter.

-

Quantitative Analysis (Optional but Recommended): For a precise solubility value, the concentration of the solute in the clear, saturated solution can be determined using an appropriate analytical technique such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with solutions of known concentrations.

-

Calculation of Solubility: The solubility is then calculated and can be expressed in units such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: Workflow for determining the solubility of a chemical compound.

Predicted Solubility Profile (Qualitative)

Based on the chemical structure of this compound, a qualitative prediction of its solubility can be made:

-

High Solubility Expected: In polar protic solvents like methanol and ethanol, due to the presence of the hydroxyl group which can participate in hydrogen bonding. Polar aprotic solvents like DMSO and acetone are also likely to be good solvents.

-

Moderate Solubility Expected: In solvents of intermediate polarity such as dichloromethane and ethyl acetate.

-

Low Solubility Expected: In non-polar solvents like toluene and hexanes, as the overall polarity of the molecule is significant.

Conclusion

References

Spectroscopic and Synthetic Profile of (2,4-Dichloro-6-methylpyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a concise overview of the available spectroscopic data for the heterocyclic building block, (2,4-Dichloro-6-methylpyridin-3-yl)methanol (CAS No: 374800-25-6). Due to a lack of publicly available experimental spectroscopic data, this guide presents predicted mass spectrometry information. Furthermore, it outlines standardized experimental protocols for key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—that are broadly applicable for the characterization of such compounds. A plausible synthetic pathway for the target molecule is also proposed and visualized. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Chemical Structure and Properties

-

Compound Name: this compound

-

CAS Number: 374800-25-6[1]

-

Molecular Weight: 192.04 g/mol [1]

-

Canonical SMILES: CC1=CC(=C(C(=N1)Cl)CO)Cl[2]

-

InChIKey: YYRIQTLBJWWQMZ-UHFFFAOYSA-N[2]

Spectroscopic Data

No experimental NMR or IR spectra for this compound have been found in publicly accessible databases or literature. The following sections present predicted mass spectrometry data.

Mass Spectrometry

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. While experimental data is unavailable, predicted collision cross-section data provides theoretical values for different adducts of the title compound.[2]

Table 1: Predicted Mass Spectrometry Data [2]

| Adduct Ion | Predicted m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 191.99774 | 132.5 |

| [M+Na]⁺ | 213.97968 | 144.1 |

| [M-H]⁻ | 189.98318 | 133.5 |

| [M+NH₄]⁺ | 209.02428 | 152.1 |

| [M+K]⁺ | 229.95362 | 139.0 |

| [M+H-H₂O]⁺ | 173.98772 | 128.6 |

| [M+HCOO]⁻ | 235.98866 | 145.4 |

| [M]⁺ | 190.98991 | 135.6 |

Standard Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for compounds similar to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 300 or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters might include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal overlapping absorption bands with the sample.

-

-

Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., O-H stretch for the alcohol, C=C and C=N stretches for the pyridine ring, C-Cl stretches).

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Employ a suitable ionization technique. Electrospray ionization (ESI) is common for polar molecules like the target compound.

-

Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap analyzer can be used to obtain accurate mass measurements.

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M]⁻) and any adducts (e.g., [M+H]⁺, [M+Na]⁺). Analyze the fragmentation pattern to gain further structural information.

Proposed Synthetic Workflow

A plausible synthetic route to this compound can be envisioned starting from a suitable precursor such as 2,4-dichloro-3-formyl-6-methylpyridine. The following diagram illustrates this logical workflow.

References

Navigating the Unknown: A Technical Guide to the Presumed Hazards and Safety Precautions for (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for (2,4-Dichloro-6-methylpyridin-3-yl)methanol. This guide is a technical synthesis of available data for structurally similar compounds and general principles for handling hazardous research chemicals. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a preliminary resource. Always consult the supplier-provided SDS and conduct a thorough risk assessment before handling this compound.

Introduction

This compound is a substituted pyridine derivative. While its specific applications are not widely documented in public literature, its structure suggests potential utility as a building block in the synthesis of more complex molecules in pharmaceutical and agrochemical research. The presence of a dichlorinated pyridine ring and a methanol group indicates a likelihood of significant biological activity and associated hazards. This guide aims to provide an in-depth, albeit inferred, overview of its potential hazards and the necessary safety precautions for its handling, storage, and disposal.

Compound Identification

Basic identifiers for this compound are presented below.

| Identifier | Value |

| CAS Number | 374800-25-6[1] |

| Molecular Formula | C₇H₇Cl₂NO[1] |

| Molecular Weight | 192.04 g/mol [1] |

| Synonyms | 2,4-Dichloro-6-methyl-3-pyridinemethanol[1] |

Inferred Hazard Assessment

Due to the absence of specific data, the hazard profile of this compound is inferred from structurally related compounds.

Assessment Based on the Dichlorinated Pyridine Core

The core of the molecule is a dichlorinated methylpyridine. Halogenated heterocycles can exhibit a range of toxicities. Data from similar structures, such as 2,4-Dichloro-6-methylpyrimidine, suggest a high potential for corrosive properties.

A Safety Data Sheet for 2,4-Dichloro-6-methylpyrimidine indicates it is classified as a corrosive solid that causes severe skin burns and eye damage.[2] This is a significant finding, as corrosive materials can cause irreversible damage to skin, eyes, and the respiratory tract.[3]

Other chlorinated pyridine derivatives also show notable hazards, including skin and eye irritation and potential for specific target organ toxicity.[4] Organochlorines as a class can exhibit neurological toxicity.[5]

Based on these analogs, it is prudent to handle this compound as a corrosive substance that may cause severe skin burns and eye damage, and may be harmful if swallowed, inhaled, or absorbed through the skin.

Assessment Based on the Methanol Functional Group

The molecule also contains a methanol functional group. While the toxicity of the overall molecule is likely dominated by the dichlorinated pyridine core, the hazards of methanol should not be disregarded. Methanol is a highly flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[6][7][8] It is known to cause damage to organs, particularly the central nervous system and eyes.[6][7]

Summary of Inferred GHS Classification

The following table summarizes the probable GHS classification for this compound, based on the available data for its structural analogs.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Category 1B/1C | Danger | H314: Causes severe skin burns and eye damage[2] | Corrosion (GHS05) |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage[9] | Corrosion (GHS05) |

| Acute Toxicity (Oral) | Category 3/4 | Danger/Warning | H301/H302: Toxic/Harmful if swallowed | Skull and Crossbones (GHS06) / Exclamation Mark (GHS07) |

| Acute Toxicity (Dermal) | Category 3/4 | Danger/Warning | H311/H312: Toxic/Harmful in contact with skin | Skull and Crossbones (GHS06) / Exclamation Mark (GHS07) |

| Acute Toxicity (Inhalation) | Category 3/4 | Danger/Warning | H331/H332: Toxic/Harmful if inhaled | Skull and Crossbones (GHS06) / Exclamation Mark (GHS07) |

| Specific Target Organ Toxicity (Single Exposure) | Category 1/2 | Danger/Warning | H370/H371: Causes damage to organs / May cause damage to organs | Health Hazard (GHS08) |

Experimental Protocols and Safety Precautions

Given the inferred hazards, stringent safety protocols must be implemented when working with this compound. These protocols are based on general best practices for handling particularly hazardous substances.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical.[11][12]

| PPE Component | Specification |

| Eye/Face Protection | Chemical splash goggles and a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Glove compatibility should be verified.[11][12] |

| Body Protection | A lab coat, buttoned to its full length.[12] For larger quantities, a chemical-resistant apron or suit is recommended. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[11][13] If there is a risk of inhalation exposure outside of a fume hood, a respirator with appropriate cartridges (e.g., Type P3) should be used. |

Engineering Controls

Primary engineering controls are essential to minimize exposure.

-

Ventilation: All handling of this compound, including weighing and solution preparation, must be performed in a properly functioning chemical fume hood.[11][13]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[12]

Handling and Storage

-

Handling: Avoid direct contact with the substance.[13] Use tools such as spatulas and forceps for handling solids. Avoid creating dust.[2]

-

Storage: Store in a tightly closed, clearly labeled container.[14] The storage area should be cool, dry, and well-ventilated.[14] Store in a designated area for corrosive and toxic materials, segregated from incompatible substances like strong oxidizing agents, acids, and bases.[13][14]

Spill and Emergency Procedures

A spill kit with appropriate absorbent materials and neutralizers should be available.[13]

-

Small Spills: For small spills, trained personnel wearing appropriate PPE should carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]

-

Large Spills: Evacuate the area and contact emergency services.

-

First Aid:

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

-

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

Caption: Logical workflow for handling hazardous research chemicals.

Conclusion

While specific toxicological data for this compound is lacking, a review of its structural components and related compounds strongly suggests that it should be treated as a hazardous substance with corrosive and toxic properties. Researchers and professionals in drug development must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. The guidance provided in this document serves as a starting point for a comprehensive risk assessment, which is mandatory before any handling of this compound.

References

- 1. CAS 374800-25-6 | this compound - Synblock [synblock.com]

- 2. fishersci.com [fishersci.com]

- 3. hmexassistant.com [hmexassistant.com]

- 4. fishersci.se [fishersci.se]

- 5. litfl.com [litfl.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. methanex.com [methanex.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 11. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 13. globalresearchchem.com [globalresearchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. 2,4-Dichloro-6-methylpyrimidine (5424-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Enigmatic Intermediate: A Technical Overview of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(2,4-Dichloro-6-methylpyridin-3-yl)methanol , a halogenated pyridine derivative, presents itself as a compound of interest primarily within the realm of chemical synthesis and drug discovery. While its direct applications and detailed historical discovery are not extensively documented in readily available scientific literature, its structural motifs suggest its potential as a key intermediate in the synthesis of more complex molecules. This technical guide aims to consolidate the available information on this compound, focusing on its chemical properties and potential synthetic utility.

Core Chemical Identity

The fundamental physicochemical properties of this compound are summarized below. These data are compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 374800-25-6 | [1] |

| Molecular Formula | C₇H₇Cl₂NO | [1] |

| Molecular Weight | 192.04 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=CC(Cl)=C(CO)C(Cl)=N1 | [2] |

| Synonyms | 2,4-Dichloro-6-methyl-3-pyridinemethanol | [1] |

Synthetic Considerations and Potential Experimental Pathways

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not readily found in the public domain. However, based on established principles of organic chemistry and analogous transformations of pyridine derivatives, a potential synthetic route can be conceptualized. A plausible approach would involve the reduction of a corresponding carboxylic acid or ester derivative, such as ethyl 2,4-dichloro-6-methylnicotinate.

A generalized workflow for such a transformation is depicted below. It is crucial to note that this represents a theoretical pathway and would require empirical optimization of reaction conditions, including the choice of reducing agent, solvent, temperature, and reaction time.

Caption: Conceptual workflow for the synthesis of this compound.

A hypothetical experimental protocol based on this conceptual workflow is outlined below. This is a theoretical procedure and has not been experimentally validated.

Theoretical Experimental Protocol: Reduction of Ethyl 2,4-dichloro-6-methylnicotinate

Materials:

-

Ethyl 2,4-dichloro-6-methylnicotinate

-

Sodium borohydride (NaBH₄)

-

Anhydrous Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2,4-dichloro-6-methylnicotinate in anhydrous methanol.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound may be purified by a suitable method, such as column chromatography on silica gel.

Potential Signaling Pathways and Applications in Drug Discovery

The discovery and history of this compound are not well-documented, suggesting it is likely a synthetic intermediate rather than a compound with a storied past of its own. Its value lies in its potential as a building block for more complex, biologically active molecules. The dichloro-substituted pyridine core is a common scaffold in medicinal chemistry, and the primary alcohol functionality provides a versatile handle for further chemical modifications.

The logical relationship for its potential use in a drug discovery workflow is illustrated in the following diagram.

Caption: Potential workflow for the utility of the title compound in drug discovery.

Given the structural alerts from the dichloropyridine moiety, this compound and its derivatives could be explored for a variety of biological targets. Halogenated pyridines are present in numerous approved drugs and clinical candidates, often contributing to improved binding affinity and metabolic stability. The specific biological pathways that derivatives of this compound might modulate would be entirely dependent on the nature of the subsequent chemical modifications.

Conclusion

This compound remains a compound with an unwritten history in the scientific literature. Its significance is inferred from its chemical structure, which positions it as a potentially valuable, yet under-documented, intermediate in synthetic and medicinal chemistry. The lack of published data necessitates that researchers interested in this molecule undertake their own process development and characterization. The theoretical synthetic pathway and potential drug discovery workflow presented here provide a foundational framework for such future investigations. Further research into the synthesis and reactivity of this compound could unveil novel applications and pave the way for the discovery of new chemical entities with therapeutic potential.

References

(2,4-Dichloro-6-methylpyridin-3-yl)methanol IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound of interest is formally identified by its IUPAC name and several synonyms used in chemical databases and commercial listings.

IUPAC Name: (2,4-Dichloro-6-methylpyridin-3-yl)methanol[1]

Synonyms:

-

2,4-Dichloro-6-methyl-3-pyridinemethanol[2]

CAS Number: 374800-25-6[2]

Physicochemical Properties

A summary of the key chemical and physical properties for this compound is provided below. It is important to note that detailed experimental data for this specific compound is limited in publicly accessible literature. The available information is primarily from chemical database entries.

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂NO | [1][2] |

| Molecular Weight | 192.04 g/mol | [2] |

| Monoisotopic Mass | 190.99046 Da | [1] |

| Predicted XlogP | 2.0 | [1] |

| Predicted Collision Cross Section ([M+H]⁺) | 132.5 Ų | [1] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, general synthetic strategies for related dichloropyridine derivatives can be inferred from patent literature. These methods often involve the chlorination of corresponding hydroxypyridine or pyridine N-oxide precursors.

A plausible, though not explicitly documented, synthetic workflow for obtaining this compound could involve the following conceptual steps. This diagram is a generalized representation and has not been experimentally validated for this specific compound from the available search results.

References

An In-depth Technical Guide on the Theoretical Properties of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Disclaimer: Publicly available experimental and theoretical data for (2,4-Dichloro-6-methylpyridin-3-yl)methanol is limited. This guide provides a comprehensive framework based on available data for the compound and established scientific principles for related molecules. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of chlorine atoms and a hydroxymethyl group on the pyridine ring of this particular compound suggests potential for diverse chemical reactivity and biological interactions. This document outlines the theoretical and potential experimental properties of this compound to facilitate further research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for understanding the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| CAS Number | 374800-25-6 | Synblock[1] |

| Molecular Formula | C₇H₇Cl₂NO | Synblock[1] |

| Molecular Weight | 192.04 g/mol | Synblock[1] |

| Predicted XlogP | 2.0 | PubChem[2] |

| Predicted pKa (most acidic) | 13.8 (hydroxyl group) | Predicted (ChemAxon) |

| Predicted pKa (most basic) | 1.5 (pyridine nitrogen) | Predicted (ChemAxon) |

| Predicted Solubility | Data not available | |

| Predicted Polar Surface Area | 32.99 Ų | Predicted (ChemAxon) |

| SMILES | CC1=CC(=C(C(=N1)Cl)CO)Cl | PubChem[2] |

| InChI | InChI=1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3 | PubChem[2] |

Computational Chemistry (Theoretical)

While specific DFT calculations for this compound are not available in the literature, this section outlines the standard computational methodologies that can be employed to understand its electronic and structural properties. DFT calculations are powerful tools for predicting molecular geometry, electronic structure, and reactivity.[3][4][5][6][7]

Methodology for Density Functional Theory (DFT) Calculations

A typical DFT study would involve the following steps:

-

Geometry Optimization: The 3D structure of the molecule would be optimized to find its lowest energy conformation. A common method is the B3LYP functional with a 6-31G(d,p) basis set.[5]

-

Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Properties: From the optimized geometry, various electronic properties can be calculated:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap provides insights into the molecule's chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP) Map: The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and intramolecular interactions.

-

Logical Workflow for DFT Calculations

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not publicly documented. However, a plausible synthetic route can be proposed based on general organic chemistry principles and published methods for similar compounds.

Proposed Synthesis of this compound

A potential synthetic pathway could involve the chlorination and reduction of a suitable pyridine precursor. The synthesis of chloromethylpyridines often involves the reaction of the corresponding hydroxymethylpyridine with a chlorinating agent like thionyl chloride.[8] Over-chlorination of the pyridine ring can be a significant side reaction.[9]

General Experimental Protocol for Synthesis

Note: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Starting Material: 2,4-Dichloro-6-methylnicotinaldehyde (hypothetical precursor).

-

Reduction: The aldehyde is dissolved in a suitable solvent (e.g., methanol).

-

Sodium borohydride (NaBH₄) is added portion-wise at 0 °C.

-

The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

General Experimental Protocol for HPLC Analysis

This protocol outlines a general method for the analysis of small molecules like this compound.[10][11][12]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is commonly used for small molecules.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection.

HPLC Analysis Workflow

References

- 1. CAS 374800-25-6 | this compound - Synblock [synblock.com]

- 2. PubChemLite - this compound (C7H7Cl2NO) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. jkk.unjani.ac.id [jkk.unjani.ac.id]

- 8. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. drawellanalytical.com [drawellanalytical.com]

Methodological & Application

synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol experimental protocol

Application Notes: Synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Introduction this compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its dichlorinated and functionalized pyridine core makes it a key intermediate for creating more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of a hydroxymethyl group provides a reactive handle for various chemical transformations, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.

This document outlines a detailed experimental protocol for the synthesis of this compound via the reduction of its corresponding aldehyde, 2,4-dichloro-6-methylnicotinaldehyde. The described method utilizes sodium borohydride, a common and selective reducing agent, providing a reliable pathway for researchers in drug discovery and chemical development.

Physicochemical Properties

The key properties of the target compound are summarized below.

| Property | Value | Reference |

| CAS Number | 374800-25-6 | [1] |

| Molecular Formula | C₇H₇Cl₂NO | [1][2] |

| Molecular Weight | 192.04 g/mol | [1] |

| Synonyms | 2,4-Dichloro-6-methyl-3-pyridinemethanol | [1] |

Experimental Protocol: Reduction of 2,4-dichloro-6-methylnicotinaldehyde

This protocol details the synthesis of this compound by the chemical reduction of 2,4-dichloro-6-methylnicotinaldehyde.

Reaction Scheme:

Figure 1. Synthesis of this compound.

Materials and Reagents

The following table lists the necessary reagents for the synthesis.

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2,4-dichloro-6-methylnicotinaldehyde | 134346-08-4 | C₇H₅Cl₂NO | 190.03 |

| Sodium borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 |

| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |

| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 |

Suggested Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Equiv. |

| 2,4-dichloro-6-methylnicotinaldehyde | 190.03 | 5.00 g | 26.3 | 1.0 |

| Sodium borohydride (NaBH₄) | 37.83 | 1.20 g | 31.7 | 1.2 |

| Methanol (MeOH) | 32.04 | 100 mL | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (26.3 mmol) of 2,4-dichloro-6-methylnicotinaldehyde in 100 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add 1.20 g (31.7 mmol) of sodium borohydride (NaBH₄) to the solution in small portions over 20-30 minutes. Caution: Hydrogen gas evolution may occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding approximately 20 mL of deionized water to decompose any excess sodium borohydride.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Utilization of (2,4-Dichloro-6-methylpyridin-3-yl)methanol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2,4-Dichloro-6-methylpyridin-3-yl)methanol as a versatile chemical intermediate in the synthesis of complex organic molecules for drug discovery and development. The protocols outlined below are based on established synthetic methodologies for analogous dihalopyridine systems and are intended to serve as a guide for the development of novel bioactive compounds.

Introduction

This compound is a functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry. The presence of two chlorine atoms at positions 2 and 4 of the pyridine ring allows for selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The hydroxymethyl group at the 3-position offers a handle for further synthetic transformations, such as oxidation to an aldehyde or conversion to other functional groups. This combination of reactive sites makes it an attractive starting material for the synthesis of diverse libraries of compounds for screening against various biological targets. Pyridine-containing molecules are known to play a role in a variety of signaling pathways, and derivatives of this intermediate could potentially be developed as inhibitors of kinases or other enzymes.

Key Synthetic Applications

The primary applications of this compound as a chemical intermediate involve the selective displacement of its chloro substituents. The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group. This differential reactivity can be exploited to achieve regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the dichloropyridine ring facilitates nucleophilic aromatic substitution. This reaction is particularly useful for introducing nitrogen, oxygen, and sulfur nucleophiles.

Application: Synthesis of aminopyridine derivatives, which are common scaffolds in kinase inhibitors and other therapeutic agents.

General Reaction Scheme:

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the chloro-positions of the pyridine ring.

Application: Synthesis of biaryl and heteroarylpyridine derivatives, which are prevalent motifs in numerous biologically active compounds, including anti-inflammatory agents and oncology drugs.

General Reaction Scheme:

Experimental Protocols

Note: These protocols are adapted from procedures for similar substrates and may require optimization for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Synthesis of (4-Anilino-2-chloro-6-methylpyridin-3-yl)methanol via Nucleophilic Aromatic Substitution

Objective: To synthesize an aminopyridine derivative by selective substitution of the C4-chloro group.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMF, add aniline (1.2 eq) and K2CO3 (2.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Hypothetical Quantitative Data:

| Parameter | Value |

| Starting Material | 1.0 g (5.21 mmol) |

| Aniline | 0.58 g (6.25 mmol) |

| K2CO3 | 1.44 g (10.42 mmol) |

| DMF | 20 mL |

| Reaction Temperature | 100 °C |

| Reaction Time | 14 hours |

| Product Yield | 1.05 g (81%) |

| Purity (by HPLC) | >95% |

Protocol 2: Synthesis of (2-Chloro-6-methyl-4-(4-methoxyphenyl)pyridin-3-yl)methanol via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biarylpyridine derivative by selective coupling at the C4-position.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (3.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Partition the filtrate between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Hypothetical Quantitative Data:

| Parameter | Value |

| Starting Material | 1.0 g (5.21 mmol) |

| 4-Methoxyphenylboronic acid | 1.18 g (7.82 mmol) |

| Pd(OAc)2 | 58 mg (0.26 mmol) |

| PPh3 | 137 mg (0.52 mmol) |

| K2CO3 | 2.16 g (15.63 mmol) |

| Dioxane:Water (4:1) | 25 mL |

| Reaction Temperature | 90 °C |

| Reaction Time | 10 hours |

| Product Yield | 1.15 g (83%) |

| Purity (by HPLC) | >96% |

Visualizations

Experimental Workflow

Caption: General experimental workflows for the functionalization of this compound.

Hypothetical Signaling Pathway Application

The following diagram illustrates a hypothetical application of a derivative of this compound as a kinase inhibitor in a generic MAP Kinase signaling pathway.

Caption: Hypothetical inhibition of the Raf kinase in the MAPK signaling pathway by a synthesized derivative.

Application Notes and Protocols for (2,4-Dichloro-6-methylpyridin-3-yl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichloro-6-methylpyridin-3-yl)methanol is a halogenated pyridine derivative that holds potential as a versatile building block in medicinal chemistry. Its di-chlorinated pyridine core, coupled with a reactive primary alcohol, provides multiple points for chemical modification, enabling the synthesis of diverse molecular scaffolds. While direct literature on the use of this specific molecule in the synthesis of marketed drugs is limited, its structural motifs are present in numerous biologically active compounds, particularly kinase inhibitors. Pyridine-based structures are integral to a wide array of FDA-approved drugs, highlighting the importance of functionalized pyridine intermediates in drug discovery.[1]

This document provides detailed application notes and representative protocols for the utilization of this compound in the synthesis of potential therapeutic agents. The methodologies are based on well-established chemical transformations for analogous dichloropyridine systems and are intended to serve as a guide for researchers in the design and execution of synthetic routes towards novel bioactive molecules.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of kinase inhibitors, which are crucial in oncology and inflammation research. The two chlorine atoms can be selectively substituted through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the methanol group can be oxidized to an aldehyde or carboxylic acid to enable further diversification through reactions like amidation and reductive amination.

Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold:

The following workflow illustrates a potential synthetic route from this compound to a generic kinase inhibitor scaffold. This pathway is based on established reactions for similar heterocyclic systems.

Caption: Hypothetical workflow for the synthesis of kinase inhibitors.

Experimental Protocols

The following are detailed, representative protocols for the key transformations of this compound and its derivatives.

Protocol 1: Oxidation of this compound to 2,4-Dichloro-6-methylpyridine-3-carbaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde, a crucial intermediate for further modifications.

Materials:

-

This compound

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add activated manganese dioxide (10.0 eq).

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with additional DCM (3 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 2,4-dichloro-6-methylpyridine-3-carbaldehyde, which can be used in the next step without further purification or purified by flash column chromatography on silica gel.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol details the selective introduction of an aryl group at the C4 position of the dichloropyridine ring, a common strategy in the synthesis of kinase inhibitors like Sorafenib analogs.

Materials:

-

2,4-Dichloro-6-methylpyridine-3-carbaldehyde

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane, anhydrous

-

Degassed water

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,4-dichloro-6-methylpyridine-3-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in 2 mL of anhydrous 1,4-dioxane.

-

Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-6-methylpyridine-3-carbaldehyde.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes the displacement of the remaining chlorine atom with an amine, a key step in building the core structure of many kinase inhibitors.

Materials:

-

2-Chloro-4-aryl-6-methylpyridine-3-carbaldehyde

-

Primary or secondary amine (e.g., aniline) (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Microwave reactor (optional)

Procedure:

-

In a microwave-safe reaction vessel, combine 2-chloro-4-aryl-6-methylpyridine-3-carbaldehyde (1.0 eq), the amine (1.5 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to achieve a concentration of 0.2 M.

-

Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 150 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 120-140 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the 2-amino-4-aryl-6-methylpyridine-3-carbaldehyde.

Data Presentation: Biological Activity of Analogous Compounds

The following table summarizes the in vitro antiproliferative activity of Sorafenib and some of its analogs, which share a similar pyridine-based core structure that could be accessible from this compound. This data is provided for illustrative purposes to indicate the potential potency of compounds derived from such building blocks.

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Sorafenib | HepG2 (Liver) | 3.9 | [2][3] |

| Analog 4b | HepG2 (Liver) | 1.8 | [2][3] |

| Sorafenib | HeLa (Cervical) | 5.2 | [4] |

| Analog 3d | HeLa (Cervical) | 0.56 | [4] |

| Sorafenib | A549 (Lung) | 6.5 | [4] |

| Analog 3v | A549 (Lung) | 1.35 | [4] |

Signaling Pathway Visualization

Many kinase inhibitors derived from pyridine scaffolds target the Raf-MEK-ERK signaling pathway, which is often dysregulated in cancer.

Caption: Simplified Raf-MEK-ERK signaling pathway and the point of intervention for RAF inhibitors.

Conclusion

This compound represents a promising starting material for the synthesis of novel, biologically active compounds, particularly in the area of kinase inhibitor discovery. The protocols and data presented herein, based on analogous and well-precedented chemistry, provide a solid foundation for researchers to explore the potential of this versatile building block in their drug discovery programs. The strategic and selective modification of its functional groups can lead to the generation of diverse chemical libraries with the potential to yield potent and selective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reaction of (2,4-Dichloro-6-methylpyridin-3-yl)methanol with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of (2,4-Dichloro-6-methylpyridin-3-yl)methanol with various nucleophiles. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, primarily through nucleophilic aromatic substitution (SNAr) at the C4 position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituents activate the ring for nucleophilic attack.

I. Reactions with Oxygen Nucleophiles

The reaction of this compound with oxygen-based nucleophiles, such as alkoxides, is a common strategy to introduce alkoxy groups onto the pyridine scaffold.

Application:

Substitution with methoxide serves as a key step in the synthesis of more complex pharmaceutical intermediates. The resulting methoxy-substituted pyridines can exhibit altered solubility, metabolic stability, and target-binding properties.

Reaction Scheme:

Caption: Reaction of this compound with Sodium Methoxide.

Quantitative Data:

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methoxide | Sodium Methoxide | Methanol | Reflux | 15+ | Not specified | [1] |

Experimental Protocol: Synthesis of (2-Chloro-4-methoxy-6-methylpyridin-3-yl)methanol[1]

-

Reagent Preparation: Prepare a solution of sodium methoxide in methanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in methanol.

-